

Spectroscopic Characterization of 4-Bromobutan-1-amine: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromobutan-1-amine

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This technical guide provides an in-depth overview of the spectroscopic data for **4-bromobutan-1-amine**, a versatile bifunctional building block in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols for data acquisition. This guide is intended to serve as a comprehensive resource for the characterization and quality control of **4-bromobutan-1-amine** in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of **4-bromobutan-1-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **4-bromobutan-1-amine**, providing detailed information about the hydrogen and carbon framework. The data presented below corresponds to the hydrobromide salt of **4-bromobutan-1-amine** in a deuterated solvent (D₂O).

Table 1: ¹H NMR Data for **4-Bromobutan-1-amine** Hydrobromide in D₂O

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.45	Triplet	2H	-CH ₂ -Br
~2.95	Triplet	2H	-CH ₂ -NH ₂
~1.65	Multiplet	4H	-CH ₂ -CH ₂ -

Table 2: ¹³C NMR Data for **4-Bromobutan-1-amine** Hydrobromide^[1]

Chemical Shift (δ) ppm	Assignment
~48.5	-CH ₂ -NH ₂
~34.2	-CH ₂ -Br
~25.8	-CH ₂ -CH ₂ -

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following table lists the characteristic vibrational frequencies for **4-bromobutan-1-amine**.

Table 3: Characteristic Infrared (IR) Absorption Frequencies

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
3300-3500	N-H Stretch	Primary Amine	Medium
2850-2960	C-H Stretch	Alkane	Strong
1590-1650	N-H Bend	Primary Amine	Medium
500-600	C-Br Stretch	Alkyl Halide	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of **4-bromobutan-1-amine** is 152.03 g/mol, and its monoisotopic mass is 150.99966 Da.[2] Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks (M+ and M+2) of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Table 4: Predicted Mass Spectrometry Fragmentation of **4-Bromobutan-1-amine**

m/z	Ion	Comments
151/153	[C ₄ H ₁₀ BrN] ⁺	Molecular ion peak (doublet due to Br isotopes)
122/124	[C ₃ H ₇ BrN] ⁺	Loss of ethyl radical
72	[C ₄ H ₁₀ N] ⁺	Loss of Br radical
30	[CH ₄ N] ⁺	Alpha-cleavage, characteristic of primary amines

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of spectroscopic data for **4-bromobutan-1-amine**.

NMR Spectroscopy

A sample of 5-10 mg of **4-bromobutan-1-amine** is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or chloroform-d (CDCl₃), and transferred to an NMR tube.[3] ¹H and ¹³C NMR spectra are then acquired on a standard NMR spectrometer.

Infrared (IR) Spectroscopy

For liquid samples such as **4-bromobutan-1-amine**, the IR spectrum can be obtained using either a transmission cell or an Attenuated Total Reflectance (ATR) accessory.[4][5]

- **Transmission Cell:** A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are then mounted in the spectrometer.

- ATR: A drop of the sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

A background spectrum of the empty cell or clean ATR crystal is recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over a range of 4000 to 400 cm^{-1} .^[4]

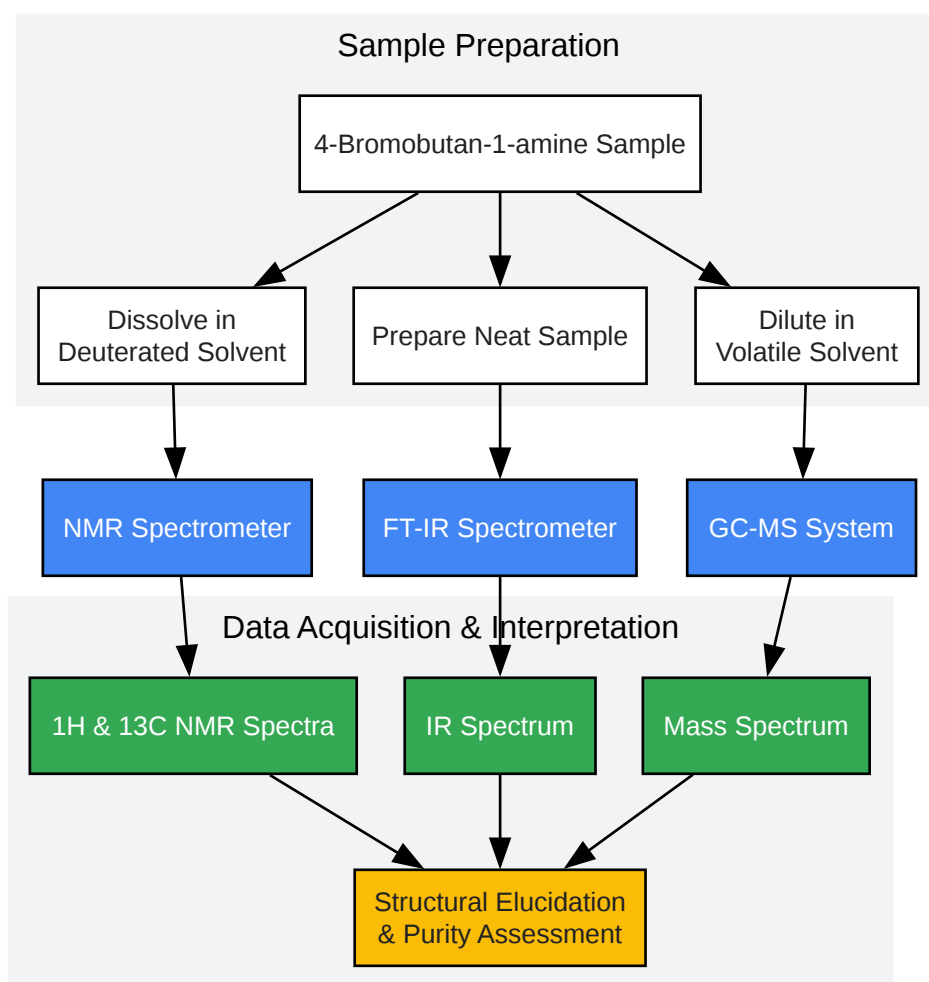
Mass Spectrometry (MS)

Given the volatility of **4-bromobutan-1-amine**, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for analysis.

- Sample Preparation: A dilute solution of **4-bromobutan-1-amine** is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
- GC Separation: The sample is injected into a gas chromatograph equipped with a column suitable for the analysis of volatile amines (e.g., a base-deactivated column).^[6] The oven temperature is programmed to ensure separation from any impurities.
- MS Analysis: The eluent from the GC column is introduced into the ion source of the mass spectrometer. Electron ionization (EI) is a common method for generating ions. The mass analyzer then separates the ions based on their mass-to-charge ratio.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical sample like **4-bromobutan-1-amine**.



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Caption: Workflow for Spectroscopic Analysis.

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